Cas no 93942-75-7 (1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine)

1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine is a specialized hydrazine derivative used in organic synthesis and pharmaceutical research. Its key structural features include a phenylhydrazine core and a benzyl ether moiety, which enhance its reactivity in condensation and cyclization reactions. This compound is particularly valuable in the synthesis of heterocyclic compounds, such as indoles and pyrazoles, due to its ability to act as a versatile building block. Its stability under controlled conditions and well-defined reactivity profile make it a reliable intermediate for fine chemical applications. Researchers favor this compound for its consistent performance in complex synthetic pathways, ensuring reproducibility in experimental outcomes.
1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine structure
93942-75-7 structure
Product Name:1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine
CAS No:93942-75-7
MF:C19H18N2O
MW:290.359024524689
CID:806440
PubChem ID:3023040
Update Time:2025-05-22

1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine Chemical and Physical Properties

Names and Identifiers

    • Hydrazine,1-phenyl-2-[4-(phenylmethoxy)phenyl]-
    • 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine
    • 1-phenyl-2-(4-phenylmethoxyphenyl)hydrazine
    • 1-PHENYL-2-[4-(PHENYLMETHOXY)PHENYL]HYDRAZINE,YELLOW SOLID
    • 1-(4-benzyloxyphenyl)-2-phenylhydrazine
    • 1-Phenyl-2-(4-(phenylmethoxy)phenyl)hydrazine
    • 4-(Benzyloxy)-hydrazobenzene
    • 4-Benzyloxyhydrazobenzol
    • EINECS 300-630-9
    • N-(4-Benzyloxy-phenyl)-N'-phenyl-hydrazin
    • N-(4-benzyloxy-phenyl)-N'-phenyl-hydrazine
    • p-(Benzyloxy)hydrazobenzene
    • starbld0008927
    • Hydrazine, 1-phenyl-2-[4-(phenylmethoxy)phenyl]-
    • 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLHYDRAZINE
    • 93942-75-7
    • NS00064555
    • AKOS028111693
    • 1-(4-(Benzyloxy)phenyl)-2-phenylhydrazine
    • DTXSID00916930
    • FT-0673806
    • 1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine
    • Inchi: 1S/C19H18N2O/c1-3-7-16(8-4-1)15-22-19-13-11-18(12-14-19)21-20-17-9-5-2-6-10-17/h1-14,20-21H,15H2
    • InChI Key: DQCPCVSZUQXIDF-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)NNC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 290.14200
  • Monoisotopic Mass: 290.141913
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 33.3

Experimental Properties

  • Density: 1.205
  • Boiling Point: 387.7°Cat760mmHg
  • Flash Point: 166.6°C
  • Refractive Index: 1.685
  • PSA: 33.29000
  • LogP: 4.85060

1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine Pricemore >>

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1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine Production Method

Additional information on 1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine

Recent Advances in the Study of 1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine (CAS: 93942-75-7)

The compound 1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine (CAS: 93942-75-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent studies have highlighted the role of 1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine as a key intermediate in the synthesis of novel pharmacologically active molecules. Its unique chemical structure, characterized by the presence of a phenylhydrazine moiety and a phenylmethoxy group, allows for versatile modifications that can lead to the development of compounds with enhanced biological activity. Researchers have explored its potential as a scaffold for designing inhibitors targeting specific enzymes involved in inflammatory and neoplastic diseases.

One of the most notable advancements in this area is the discovery of its inhibitory effects on certain tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression. In vitro studies have demonstrated that derivatives of 1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine exhibit promising activity against a range of cancer cell lines, including those resistant to conventional chemotherapy. These findings suggest that this compound could serve as a foundation for developing next-generation anticancer agents.

Further investigations into the pharmacokinetic properties of 1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine have revealed favorable absorption and distribution profiles, making it a viable candidate for oral administration. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects. Recent efforts have focused on structural modifications to improve its selectivity and reduce toxicity, with some derivatives showing enhanced efficacy in preclinical models.

In addition to its anticancer potential, 1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine has also been investigated for its anti-inflammatory and immunomodulatory properties. Studies have shown that it can modulate the activity of key cytokines and transcription factors involved in inflammatory responses, suggesting its potential utility in treating autoimmune disorders and chronic inflammatory conditions. These findings open new avenues for research into its therapeutic applications beyond oncology.

The synthesis of 1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine has been optimized in recent years, with several novel synthetic routes reported in the literature. These methods offer improved yields and purity, facilitating further exploration of its biological activities. Additionally, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled more precise characterization of its physicochemical properties and degradation products.

Despite these promising developments, further research is needed to fully elucidate the mechanism of action of 1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine and its derivatives. Ongoing studies are focusing on identifying its molecular targets and understanding its interactions with biological systems at the atomic level. Such insights will be critical for guiding the rational design of more potent and selective analogs with improved therapeutic profiles.

In conclusion, 1-Phenyl-2-4-(phenylmethoxy)phenylhydrazine (CAS: 93942-75-7) represents a promising chemical entity with diverse pharmacological potential. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery and development. Continued research efforts in this area are expected to yield novel therapeutic agents that could address unmet medical needs in oncology, inflammation, and beyond.

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